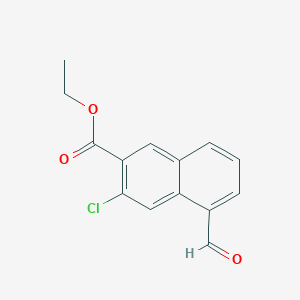![molecular formula C21H45IO2Si2 B14192671 (5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane CAS No. 851316-82-0](/img/structure/B14192671.png)
(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane is a complex organic compound characterized by its unique structural features, including multiple chiral centers and a combination of silicon and oxygen atoms within its framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Silicon-Oxygen Framework: This step involves the reaction of diethylsilane with a suitable diol under acidic conditions to form the silicon-oxygen backbone.
Introduction of the Iodopent-3-en-2-yl Group: This step involves the addition of the iodopent-3-en-2-yl group to the silicon-oxygen framework through a nucleophilic substitution reaction.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (5R,6S) and (2S) configurations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The iodopent-3-en-2-yl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Applications De Recherche Scientifique
(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane involves its interaction with molecular targets through its functional groups. The compound may interact with enzymes or receptors, leading to changes in their activity. The specific pathways involved depend on the context of its application, such as its use in biological systems or as a catalyst in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5R,6S)-9,9-Diethyl-5-[(2S)-4-bromopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane
- (5R,6S)-9,9-Diethyl-5-[(2S)-4-chloropent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane
Propriétés
Numéro CAS |
851316-82-0 |
|---|---|
Formule moléculaire |
C21H45IO2Si2 |
Poids moléculaire |
512.7 g/mol |
Nom IUPAC |
tert-butyl-[(2S,3R,4S)-6-iodo-2,4-dimethyl-1-triethylsilyloxyhept-5-en-3-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C21H45IO2Si2/c1-12-26(13-2,14-3)23-16-18(5)20(17(4)15-19(6)22)24-25(10,11)21(7,8)9/h15,17-18,20H,12-14,16H2,1-11H3/t17-,18-,20+/m0/s1 |
Clé InChI |
LCBTUSMUAWDIMB-CMKODMSKSA-N |
SMILES isomérique |
CC[Si](CC)(CC)OC[C@H](C)[C@@H]([C@@H](C)C=C(C)I)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC[Si](CC)(CC)OCC(C)C(C(C)C=C(C)I)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)
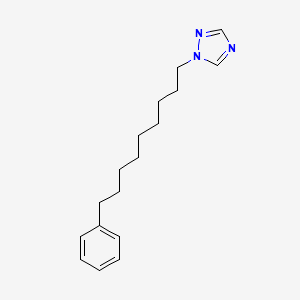
![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)
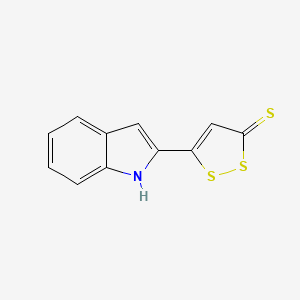
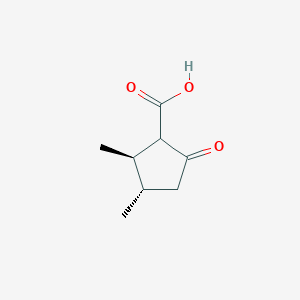
![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)
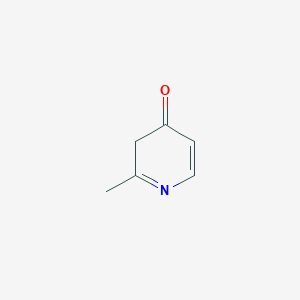
![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
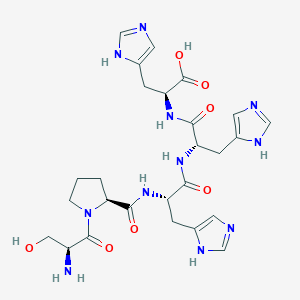
![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
